N,N-Diméthylhexylamine

Vue d'ensemble

Description

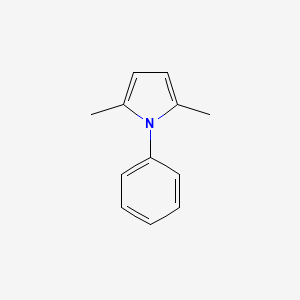

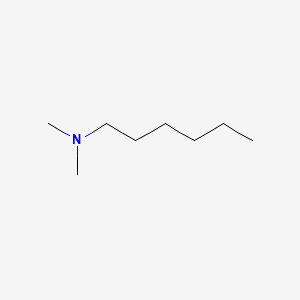

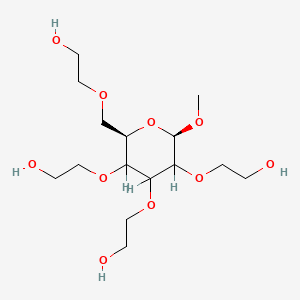

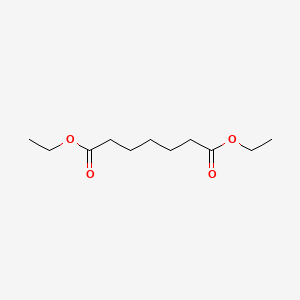

N,N-Dimethylhexylamine is a chemical compound with the linear formula CH3(CH2)4CH2N(CH3)2 . It is used as an ion-pairing agent to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media. It is also used in the determination of five monophosphate nucleotides in baby foods .

Molecular Structure Analysis

The molecular structure of N,N-Dimethylhexylamine is represented by the linear formula CH3(CH2)4CH2N(CH3)2 . The molecular weight of the compound is 129.24 .

Physical And Chemical Properties Analysis

N,N-Dimethylhexylamine is a liquid at room temperature . It has a refractive index of 1.414 (lit.) and a density of 0.744 g/mL at 25°C (lit.) . The boiling point of the compound is between 146-150°C (lit.) .

Applications De Recherche Scientifique

Agent d'appairage ionique en chromatographie

N,N-Diméthylhexylamine: est utilisé comme agent d'appairage ionique pour améliorer la rétention des intermédiaires liés au diphosphate d'uridine sur les supports en phase inverse . Cette application est cruciale en chimie analytique, où la séparation et l'analyse de mélanges complexes sont nécessaires.

Détermination des nucléotides monophosphates dans les aliments pour bébés

Ce composé joue un rôle important dans la détermination de cinq nucléotides monophosphates dans les aliments pour bébés . Ces nucléotides sont importants pour la croissance et le développement des nourrissons, et leur mesure précise est essentielle pour le contrôle de la qualité dans l'industrie alimentaire.

Additif dans les formulations de nanoparticules

This compound: est encapsulé dans des nanoparticules avec la salinomycine, qui présente une toxicité sélective pour les cellules souches cancéreuses . Cette application est à la pointe de la recherche sur les thérapies anticancéreuses ciblées, visant à délivrer des médicaments directement aux cellules cancéreuses tout en épargnant les cellules saines.

Amélioration de la solubilité

En raison de ses propriétés chimiques, This compound est miscible au méthanol, ce qui en fait un agent précieux pour améliorer la solubilité de divers composés . Ceci est particulièrement utile dans la recherche pharmaceutique où la solubilité des médicaments peut être un défi important.

Recherche sur les intermédiaires liés au diphosphate d'uridine

Le rôle du composé en tant qu'agent d'appairage ionique s'étend à l'étude des intermédiaires liés au diphosphate d'uridine, qui sont impliqués dans les processus de glycosylation dans les cellules . La compréhension de ces processus est essentielle au développement d'agents thérapeutiques.

Recherche sur les cellules souches cancéreuses

L'encapsulation de This compound avec la salinomycine pour cibler les cellules souches cancéreuses est un domaine de recherche prometteur. Elle ouvre des possibilités de développement de traitements qui pourraient prévenir la récidive et les métastases du cancer .

Études de compatibilité et de réactivité

This compound: est connu pour être incompatible avec les acides forts et les oxydants forts . La recherche sur sa réactivité et sa compatibilité est importante pour une manipulation et un stockage sûrs, ainsi que pour son utilisation dans diverses réactions chimiques.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N,N-Dimethylhexylamine is believed to be specific receptors in the body, particularly the nicotinic acetylcholine receptors .

Mode of Action

Although the precise mechanism of action of N,N-Dimethylhexylamine remains incompletely understood, it is believed to interact with its targets, particularly the nicotinic acetylcholine receptors . This interaction can lead to changes in the receptor activity and subsequent cellular responses.

Pharmacokinetics

These properties can significantly impact the bioavailability of N,N-Dimethylhexylamine .

Result of Action

Given its interaction with nicotinic acetylcholine receptors, it may influence cellular processes regulated by these receptors, such as signal transduction pathways and neurotransmitter release .

Analyse Biochimique

Biochemical Properties

N,N-Dimethylhexylamine plays a significant role in biochemical reactions, particularly as an ion-pairing agent. It is used to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media . Additionally, N,N-Dimethylhexylamine interacts with various enzymes and proteins, including those involved in the determination of five monophosphate nucleotides (cytidine 5′-monophosphate, uridine 5′-monophosphate, adenosine 5′-monophosphate, inosine 5′-monophosphate, and guanosine 5′-monophosphate) in baby foods . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

N,N-Dimethylhexylamine has notable effects on various types of cells and cellular processes. It influences cell function by acting as an additive encapsulated into nanoparticles with salinomycin, which has selective toxicity to cancer stem cells . This encapsulation enhances the compound’s ability to target specific cells, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of N,N-Dimethylhexylamine involves its interaction with biomolecules at the molecular level. It acts as an ion-pairing agent, facilitating the retention of uridine diphosphate-linked intermediates on reverse phase media . This interaction is critical for the compound’s role in biochemical assays and studies. Additionally, N,N-Dimethylhexylamine’s encapsulation with salinomycin targets cancer stem cells, highlighting its potential in therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethylhexylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N,N-Dimethylhexylamine remains stable under specific conditions, allowing for consistent results in biochemical assays

Dosage Effects in Animal Models

The effects of N,N-Dimethylhexylamine vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects of N,N-Dimethylhexylamine is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

N,N-Dimethylhexylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N,N-Dimethylhexylamine within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function within the biological system.

Subcellular Localization

N,N-Dimethylhexylamine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its activity and function within the cell.

Propriétés

IUPAC Name |

N,N-dimethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHNQZGXPNCMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195957 | |

| Record name | N,N-Dimethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4385-04-0 | |

| Record name | N,N-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N,N-Dimethylhexylamine in enhancing the performance of platinum nanoparticles for alcohol oxidation?

A1: While the provided abstracts do not specifically mention N,N-Dimethylhexylamine's role in enhancing platinum nanoparticle performance for alcohol oxidation, research suggests that tertiary amines like N,N-Dimethylhexylamine can act as capping agents during nanoparticle synthesis. [] This capping action can influence nanoparticle size, shape, and surface properties, ultimately affecting their catalytic activity and selectivity. Further research is needed to explore the specific impact of N,N-Dimethylhexylamine on platinum nanoparticles in alcohol oxidation reactions.

Q2: What are the applications of N,N-Dimethylhexylamine in analytical chemistry, specifically in the analysis of radiopharmaceuticals?

A3: N,N-Dimethylhexylamine can be utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of radiolabeled phosphonates used in nuclear medicine. [] The compound aids in the separation and identification of radiopharmaceutical products, contributing to the quality control and assessment of radiochemical purity.

Q3: How does the alkyl chain length in tertiary amines, like N,N-Dimethylhexylamine, affect the properties of waterborne polyurethane (WBPU) coatings?

A4: While the provided abstract doesn't provide specifics, research suggests that the alkyl chain length in tertiary amines used in WBPU coatings can significantly influence their final properties. [] Longer alkyl chains, like the hexyl group in N,N-Dimethylhexylamine, can contribute to increased hydrophobicity, affecting the coating's water resistance, flexibility, and overall performance.

Q4: Are there any known analytical techniques for detecting and quantifying N,N-Dimethylhexylamine in complex mixtures?

A6: While specific techniques for N,N-Dimethylhexylamine are not mentioned in the abstracts, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are commonly employed for analyzing amines in various matrices. [] These techniques offer high sensitivity and selectivity, enabling the detection and quantification of N,N-Dimethylhexylamine even in complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)